Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Description
Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound with a complex structure .
Synthesis Analysis
The synthesis of this compound might involve a mechanism based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several functional groups including a trifluoromethoxy group, a benzoyl group, an amino group, a thiadiazol group, and a sulfanyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of several reactive groups such as the trifluoromethoxy group and the benzoyl group could allow for a variety of reactions .Scientific Research Applications
Glutaminase Inhibition
Shukla et al. (2012) investigated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS), with a focus on improving solubility and retaining potency. One analog demonstrated similar efficacy to BPTES and was effective in inhibiting the growth of human lymphoma B cells in vitro and in a mouse model (Shukla et al., 2012).
Anticancer and Anti-HCV Properties
Küçükgüzel et al. (2013) synthesized novel derivatives with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that one compound, in particular, showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in various organs (Küçükgüzel et al., 2013).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the pharmacological properties of compounds derived from reactions involving ethyl bromoacetate. They focused on the effects of these compounds on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antioxidant Activity
El Ashry et al. (2019) synthesized 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles and tested them for antioxidant activity using the DPPH free radical scavenging method. Some compounds showed notable antioxidant activity and promising pharmacokinetics and druglikeness properties (El Ashry et al., 2019).
Novel Thiofibrates Synthesis
NiranjanM and ChaluvarajuK (2018) focused on synthesizing novel thiofibrates with potential applications in various medical fields. They achieved this by reacting 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates (NiranjanM & ChaluvarajuK, 2018).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. They tested these compounds against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
properties
IUPAC Name |
ethyl 2-[[5-[[3-(trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4S2/c1-2-23-10(21)7-25-13-20-19-12(26-13)18-11(22)8-4-3-5-9(6-8)24-14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZCTOCLNIMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
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